N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluoro-2-methylphenyl group at position 1, a 4-methylphenylamino moiety at position 5, and a carboxamide group at position 2. Its molecular formula is C₁₈H₁₇FN₅O, with a molecular weight of 349.36 g/mol. The fluorine atom at the para position of the phenyl ring and the methyl group on the aniline substituent contribute to its electronic and steric properties, which may influence binding affinity in biological systems .
Properties
Molecular Formula |
C17H16FN5O |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-3-6-13(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-12(18)9-11(14)2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DTDBOKJVNMWLIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole scaffold is commonly synthesized via click chemistry , employing copper(I) or copper(II) catalysts. For this compound, the alkyne component (e.g., 4-fluoro-2-methylphenyl propargylamide) reacts with an azide (e.g., 4-methylphenyl azide) under mild conditions (e.g., CuI, sodium ascorbate, room temperature).
Mechanism :
-
Coordination : Copper(I) chelates the alkyne and azide.
-
Cycloaddition : [3+2] cyclization forms the triazole ring.
-
Proton Transfer : Deprotonation yields the 1,4-disubstituted triazole.
Advantages :
Limitations :
Nitroolefin-Azide Cycloaddition
Chen et al. reported a copper-catalyzed oxidative cycloaddition between nitroolefins and azides to yield 4-nitro-1,5-trisubstituted-1,2,3-triazoles. Subsequent reduction or substitution replaces the nitro group with desired functionalities.
Example :
-
Substrates : 4-fluoro-2-methylphenyl nitroolefin + 4-methylphenyl azide.
Mechanism :
-
Radical Formation : Oxidation generates a nitroolefin radical.
-
Cycloaddition : Azide attacks the radical to form the triazole.
-
Oxidation : Copper stabilizes intermediates, yielding the final product.
Functionalization to Introduce Substituents
Carboxamide Group Installation
The 4-carboxamide group is typically introduced via amide coupling or direct substitution .
Amidation of Triazole-4-carboxylic Acid
-
Carboxylic Acid Preparation : Triazole-4-carboxylic acid is synthesized via hydrolysis of a nitrile or ester precursor.
-
Coupling Reaction : React with 4-fluoro-2-methylphenyl amine using EDCI/HOBt or CDI.
Conditions :
Use of Propargylamide Alkynes
Direct incorporation of the carboxamide during CuAAC:
Introduction of the 5-Amino Group
The 5-amino substituent is introduced via nucleophilic substitution or reductive amination .
Substitution of Halogenated Triazoles
-
Halogenation : Triazole-5-bromo intermediates are synthesized.
-
Amination : React with 4-methylphenyl amine in the presence of a base (e.g., K₂CO₃).
Example :
-
Substrate : 5-bromo-1H-1,2,3-triazole-4-carboxamide.
Comparative Analysis of Synthesis Routes
Table 1: Key Synthesis Methods for Triazole Core
| Method | Catalyst/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | CuI, sodium ascorbate, RT | 60–95% | High regioselectivity, mild conditions | Copper removal required |
| Nitroolefin-Azide | CuBr₂, O₂, DMF, 110°C | 85–96% | Tolerates electron-withdrawing groups | Harsh thermal conditions |
| Alkyne Amidation | –, RT | 40–85% | Direct functionalization | Limited to propargylamides |
Table 2: Functionalization Strategies
| Target Group | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| 4-Carboxamide | EDCI/HOBt, CH₃CN, reflux | 50–90% | Requires anhydrous conditions |
| 5-Amino | 4-Methylphenyl amine, K₂CO₃ | 60–80% | Sensitive to steric hindrance |
Spectral Characterization and Purity
NMR and IR Data
Purification and Isolation
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated phenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Biological Activity
N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound belongs to the triazole family, which is known for its diverse biological activities. The general structure can be represented as follows:
This compound contains a triazole ring, which is critical for its biological interactions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar triazole compounds ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and P. aeruginosa .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 0.12 |
| Triazole B | S. aureus | 0.50 |
| Triazole C | P. aeruginosa | 1.95 |
The presence of halogen substituents (like fluorine) and aromatic amines in the structure enhances the antibacterial efficacy by improving binding affinity to bacterial targets .
The mechanism by which triazoles exert their antibacterial effects often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. Molecular docking studies suggest that these compounds can bind effectively to DNA-gyrase, an essential enzyme for bacterial replication .
Study on Efficacy Against Mycobacterium spp.
A notable study investigated the efficacy of triazole derivatives against Mycobacterium smegmatis. The results demonstrated that certain derivatives exhibited superior activity compared to standard drugs like isoniazid and streptomycin, indicating a potential role in treating tuberculosis .
Table 2: Comparative Efficacy Against Mycobacterium
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Triazole D | 3.25 | Isoniazid | 5 |
| Triazole E | 4 | Streptomycin | 4 |
Q & A
Q. Key Considerations :
- Optimize reaction time to minimize side products (e.g., over-alkylation).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.2–2.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography :
- Mass Spectrometry : Confirm molecular weight (311.31 g/mol) via HRMS (ESI+) with <2 ppm error .
Basic: What strategies mitigate solubility challenges during in vitro assays?
Answer:
The compound’s low aqueous solubility (e.g., <10 µM in PBS) can be addressed by:
- Solvent Systems : Use DMSO stock solutions (≤0.1% final concentration) to avoid cellular toxicity .
- Co-solvents : Add β-cyclodextrin (10–20 mM) or Tween-80 (0.1%) to enhance solubility .
- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .
Validation : Monitor solubility via dynamic light scattering (DLS) to detect aggregation.
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
SAR studies should focus on modifying:
Substituent Effects :
- Fluorophenyl Group : Replace 4-fluoro-2-methylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Methylphenylamino Group : Vary para-methyl to meta-substituents to alter steric hindrance .
Biological Testing :
Q. Example SAR Table :
| Derivative | Substituent (R1) | IC₅₀ (VEGFR, nM) |
|---|---|---|
| Parent | 4-Fluoro-2-Me | 85 ± 3.2 |
| Derivative A | 4-Cl-2-Me | 42 ± 2.1 |
| Derivative B | 3-CF₃-2-Me | 28 ± 1.8 |
Advanced: How should crystallographic data contradictions be resolved?
Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, space groups) arise due to:
- Twinned Crystals : Use the TwinRotMat option in SHELXL to refine twinned data and calculate Flack parameters .
- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
- Validation Tools : Cross-check results with PLATON (ADDSYM) to detect missed symmetry .
Case Study : A study reported conflicting space groups (P2₁/c vs. P-1) for a triazole derivative. Re-refinement with SHELXL using the Hooft parameter (|Y| < 0.05) resolved the ambiguity .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Contradictions (e.g., IC₅₀ variability in kinase inhibition) may stem from:
Assay Conditions :
Cell Line Variability :
- Use isogenic cell lines to control for genetic drift .
Data Normalization :
- Apply Z-factor scoring to eliminate outliers in high-throughput screens .
Q. Resolution Workflow :
- Replicate assays under standardized conditions (n ≥ 3).
- Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing.
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Validation : Overlay docking poses with co-crystallized ligands (e.g., sorafenib in PDB: 4ASD) to confirm accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
